6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle progression, specifically at the G1/S transition .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the initiation of DNA replication and cell division. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to the arrest of cell division .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within HCT cells . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the enzyme’s activity. This interaction leads to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and cell cycle arrest . The compound influences cell signaling pathways, such as the CDK2/cyclin A2 pathway, leading to alterations in gene expression and cellular metabolism. Additionally, it has shown anti-inflammatory effects by inhibiting the production of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of CDK2, forming a stable complex that prevents the enzyme from interacting with its substrates . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell cycle regulation and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that enhance the compound’s solubility and facilitate its excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and tumor sites . Its localization and accumulation in target tissues contribute to its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound undergoes a series of reactions, including chloromethylation and cyclization, to form the desired pyrazolo[3,4-d]pyrimidine structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with potential biological activities .
Scientific Research Applications
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound is structurally similar and shares some pharmacological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also belong to the pyrazolo[3,4-d]pyrimidine family and exhibit similar biological activities.
Uniqueness
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-(chloromethyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c1-10-7-5-4-11-14(2)8(5)13-6(3-9)12-7/h4H,3H2,1-2H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSRHAZBAVIABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC(=N1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
A1: The study employed various analytical techniques to confirm the structure of the synthesized compound:
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